Home > Products > Screening Compounds P18270 > 7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine -

7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4606107
CAS Number:
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been explored for the preparation of [, , ]triazolo[1,5-a]pyrimidines. Common methods involve:

    Condensation Reactions: [] One common approach involves the condensation of 3,5-diamino-1,2,4-triazole with various 1,3-dicarbonyl compounds, such as 1-aryl-1,3-butanediones. This reaction typically requires acidic conditions and leads to the formation of the triazolopyrimidine ring system. [] The regioselectivity of this reaction can be influenced by the reaction conditions, with mild acidic conditions favoring 5-aryl-7-methyl derivatives and neutral ionic liquids favoring 7-aryl-5-methyl derivatives.

    Cyclization Reactions: Other synthetic methods involve the cyclization of appropriately substituted pyrimidine or triazole precursors. For example, starting with a 2-hydrazino-pyrimidine derivative and using a one-carbon inserting agent, like triethyl orthoformate, can lead to the formation of the desired triazolopyrimidine system. []

    Multicomponent Reactions: Researchers have explored the use of multicomponent reactions, such as the Biginelli-like reaction, to synthesize [, , ]triazolo[1,5-a]pyrimidines in a more efficient and streamlined manner. []

Molecular Structure Analysis

    Dimroth Rearrangement: [, , ]Triazolo[4,3-a]pyrimidines can undergo Dimroth rearrangement under basic conditions (e.g., ethanolic KOH) to yield the corresponding [, , ]triazolo[1,5-a]pyrimidines. [] This rearrangement involves a ring opening and reclosure mechanism, resulting in the migration of a nitrogen atom within the triazole ring.

    Alkylation Reactions: Alkylation of [, , ]triazolo[4,3-a]pyrimidin-5(8H)-ones with alkyl halides can lead to the formation of the corresponding N-alkylated derivatives. []

    Glycosylation Reactions: [, ] Acyclovir analogues have been synthesized through the Vorbrüggen glycosylation of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones with (2-acetoxyethoxy)methyl acetate. This reaction utilizes a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of the acyclic nucleoside analogues.

    Adenosine Receptor Antagonism: Several derivatives, particularly those with a 2-furyl substituent, have been identified as potent and selective antagonists of adenosine receptors, particularly the A2A subtype. [, , , , ] These compounds bind to the receptor, blocking the binding of adenosine and thereby inhibiting its downstream effects.

    Inhibition of Eosinophilia: Certain triazolo[1,5-a]triazine derivatives have demonstrated potent inhibitory effects on eosinophilia, a condition characterized by the accumulation of eosinophils in tissues, often associated with allergic reactions and inflammation. [] The mechanism may involve interfering with the signaling pathways involved in eosinophil recruitment and activation.

    Anti-Cancer Activity: A number of [, , ]triazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-cancer properties. [, , ] Mechanisms of action can include inducing apoptosis, inhibiting cell proliferation, and interfering with cell cycle progression in cancer cells.

Physical and Chemical Properties Analysis

The physicochemical properties of [, , ]triazolo[1,5-a]pyrimidines are highly dependent on the specific substituents attached to the core structure. These properties ultimately influence their pharmacological activity, absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications
    • Neurodegenerative Diseases: A2A adenosine receptor antagonists based on the [, , ]triazolo[1,5-a]pyrimidine scaffold hold promise for treating Parkinson's disease and Alzheimer's disease. [, , ]
    • Cardiovascular Diseases: Derivatives acting as cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitors have shown potential as cardiovascular agents, particularly for treating conditions like hypertension. []
    • Infectious Diseases: Some [, , ]triazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral activity, particularly against influenza virus and flaviviruses. [, ] Others have shown promise as antiparasitic agents against Leishmania species. [, ]
  • Materials Science: The structural diversity of [, , ]triazolo[1,5-a]pyrimidines makes them attractive building blocks for the synthesis of novel materials. For example, they have been incorporated into metal-organic frameworks (MOFs) for applications in gas storage, catalysis, and sensing.

Future Directions

    Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of [, , ]triazolo[1,5-a]pyrimidines is crucial to optimize their potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

    Drug Delivery Systems: Research into innovative drug delivery systems for [, , ]triazolo[1,5-a]pyrimidine-based drugs could improve their efficacy and reduce potential side effects.

1. 4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-yloxy)phthalonitrile (MTPPN) []

  • Compound Description: MTPPN is a phthalonitrile compound studied for its potential as a drug candidate. In silico studies have shown that MTPPN exhibits good inhibitory performance against enzymes like AChE, BChE, and α-GLY proteins. []
  • Relevance: MTPPN shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the substituents attached to this core structure. While 7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine has a 2-furyl group at the 7-position and a methyl group at the 2-position, MTPPN has a phthalonitrile group substituted at the 7-position via an oxygen linker.

2. cis-[PtCl2(Hmtpo-N3)2].2H2O (1) []

  • Compound Description: This compound is a cisplatin analogue where Hmtpo stands for 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine. It demonstrates moderate antitumor activity against breast carcinoma and significant, selective cytotoxic effects against ovarian carcinoma. []

3. Ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate []

  • Compound Description: This compound is an ester derivative of the [, , ]triazolo[1,5-a]pyrimidine scaffold. Its structure has been confirmed by X-ray crystallography and is significant in studying the chemistry of N-bridged purine analogue ligands with potential applications in antiviral agents and environmental science. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The key difference lies in the substitution at the 7-position, where the compound features an ethoxycarbonylmethyl group, highlighting the structural diversity within this class of compounds.

4. 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines []

  • Compound Description: This group of compounds, characterized by an aryl group at the 7-position and an amino group at the 2-position of the [, , ]triazolo[1,5-a]pyrimidine scaffold, have shown potential as building blocks for biologically active compounds. []

5. 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines [, ]

  • Compound Description: These compounds, featuring an aryl group at the 5-position and a methyl group at the 7-position of the [, , ]triazolo[1,5-a]pyrimidine scaffold, represent another group of derivatives studied for their potential in medicinal chemistry, particularly in developing antiviral agents. [, ]

6. SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine) [, , , , , , ]

  • Compound Description: SCH58261 is a potent and selective antagonist of the adenosine A2A receptor. It has shown promising results in various studies, including attenuating MPTP toxicity in a Parkinson's disease model, inhibiting the development of l-DOPA-induced dyskinesia, and preventing synaptotoxicity and memory dysfunction caused by β-amyloid peptides. [, , , , , , ]

7. KW-6002 ((E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione) [, ]

  • Compound Description: KW-6002 is another selective adenosine A2A receptor antagonist, demonstrating neuroprotective effects against MPTP toxicity in Parkinson's disease models and inhibiting the development of l-DOPA-induced dyskinesia. [, ]

8. C-6 ester-substituted amino-TZP analogues []

  • Compound Description: These compounds are variations of the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) scaffold with an ester group substituted at the C-6 position and an amino group. They have shown potential as antiviral agents, particularly against RNA viruses like influenza virus, flaviviruses, and SARS-CoV-2. []

9. 2-(Alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines []

  • Compound Description: This group of compounds features an alkylthio group at the 2-position and diverse substituents at the 5 and 7 positions of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. These compounds act as inhibitors of cAMP phosphodiesterase, potentially leading to new cardiovascular agents. []

10. 2-hydroxy-5-methyl-7-n-propyl-8-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-[1,2,4]triazolo[1,5-c]pyrimidine (UP 269-6, Ripisartan) []

  • Compound Description: UP 269-6, also known as Ripisartan, is a non-peptide angiotensin II antagonist. It has been investigated in clinical trials for treating hypertension and chronic heart failure. []

11. N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (DE498) []

  • Compound Description: DE498 is a herbicide that, alongside AMT, was linked to a cluster of occupational asthma cases. Unlike AMT, DE498 tested negative for sensitization potential in both the TOPKAT QSAR model and the in vivo Local Lymph Node Assay. []
  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine scaffold with 7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, highlighting the diverse applications of this chemical class, ranging from potential pharmaceuticals to agrochemicals.

This exploration of related compounds underscores the versatility of the [, , ]triazolo[1,5-a]pyrimidine scaffold and its potential in developing various pharmacological agents.

Properties

Product Name

7-(2-furyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-(furan-2-yl)-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

InChI

InChI=1S/C10H8N4O/c1-7-12-10-11-5-4-8(14(10)13-7)9-3-2-6-15-9/h2-6H,1H3

InChI Key

LQARPXHRTPPECU-UHFFFAOYSA-N

SMILES

CC1=NN2C(=CC=NC2=N1)C3=CC=CO3

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.